molecular formula C23H23N3O4 B11119503 N,N'-bis(2-methoxy-5-methylphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(2-methoxy-5-methylphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11119503
M. Wt: 405.4 g/mol
InChI Key: KZZUGMBZVXBLFV-UHFFFAOYSA-N
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Description

N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their diverse applications in coordination chemistry, catalysis, and as chemosensors. The unique structure of N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE allows it to interact with various metal ions, making it useful in a range of scientific and industrial applications .

Preparation Methods

The synthesis of N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-methoxy-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.

    Biology: The compound is explored for its potential as a fluorescent chemosensor for detecting metal ions in biological samples.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with metal ions.

    Industry: It is used in the development of sensors for environmental monitoring and industrial processes.

Mechanism of Action

The mechanism of action of N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can lead to changes in the electronic properties of the metal ions, which can be detected using various spectroscopic techniques. The formation of these complexes is crucial for its applications as a chemosensor and in catalysis .

Comparison with Similar Compounds

N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE can be compared with other pyridine-2,6-dicarboxamide derivatives such as:

    N2,N6-BIS(5-METHYLTHIAZOL-2-YL)PYRIDINE-2,6-DICARBOXAMIDE: This compound is also used as a chemosensor for detecting metal ions but has different substituents that affect its binding properties.

    N2,N6-BIS(2-HYDROXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: This derivative has hydroxyl groups instead of methoxy groups, which can influence its reactivity and complexation behavior.

    N2,N6-BIS(2-CHLORO-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE: The presence of chloro groups can enhance its electron-withdrawing properties, affecting its chemical reactivity.

N2,N6-BIS(2-METHOXY-5-METHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE stands out due to its specific substituents, which provide unique electronic and steric properties, making it suitable for particular applications in sensing and catalysis.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-N,6-N-bis(2-methoxy-5-methylphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C23H23N3O4/c1-14-8-10-20(29-3)18(12-14)25-22(27)16-6-5-7-17(24-16)23(28)26-19-13-15(2)9-11-21(19)30-4/h5-13H,1-4H3,(H,25,27)(H,26,28)

InChI Key

KZZUGMBZVXBLFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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